molecular formula C42H30N6O8 B15352468 Deferasirox-d4 (major)(Mixture of 6-hydroxyphenyl-d4 isomers)

Deferasirox-d4 (major)(Mixture of 6-hydroxyphenyl-d4 isomers)

Cat. No.: B15352468
M. Wt: 754.8 g/mol
InChI Key: MXVXHZBADMJHEW-YHRYACQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deferasirox-d4 (major): is a stable isotope-labeled form of deferasirox, a medication primarily used as an iron chelator. It is a mixture of 6-hydroxyphenyl-d4 isomers, which means it contains deuterium atoms replacing hydrogen atoms at specific positions on the phenyl ring. This compound is used in scientific research to study the pharmacokinetics and metabolism of deferasirox.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deferasirox-d4 can be synthesized through a series of chemical reactions starting from appropriate precursors. This is typically achieved using deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium at the desired positions.

Industrial Production Methods: The industrial production of Deferasirox-d4 involves scaling up the synthetic routes described above. This requires careful control of reaction conditions, purification steps, and quality assurance to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Deferasirox-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Deferasirox-d4, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: Deferasirox-d4 is used in chemical research to study the behavior of deferasirox under different conditions and to understand its interactions with other molecules.

Biology: In biological research, Deferasirox-d4 is used to investigate the metabolism and pharmacokinetics of deferasirox in living organisms. It helps researchers understand how the compound is processed and eliminated by the body.

Medicine: Deferasirox-d4 is used in medical research to study the efficacy and safety of deferasirox in treating iron overload conditions, such as thalassemia and other iron-loading anemias.

Industry: In the pharmaceutical industry, Deferasirox-d4 is used as a reference standard to ensure the quality and consistency of deferasirox formulations.

Mechanism of Action

Mechanism of Action: Deferasirox-d4 exerts its effects by chelating iron ions, forming stable complexes that are then excreted from the body. The compound binds to iron in the bloodstream and tissues, preventing its accumulation and reducing iron overload.

Molecular Targets and Pathways: The primary molecular target of Deferasirox-d4 is iron ions. The compound interacts with iron through its hydroxyl and triazole groups, forming chelates that are then eliminated through renal excretion.

Comparison with Similar Compounds

  • Deferiprone: Another iron chelator used to treat iron overload.

  • Deferoxamine: A commonly used iron chelator with a different chemical structure and mechanism of action.

Uniqueness: Deferasirox-d4 is unique in its stable isotope labeling, which allows for more precise tracking and study of its pharmacokinetics and metabolism compared to other iron chelators.

Properties

Molecular Formula

C42H30N6O8

Molecular Weight

754.8 g/mol

IUPAC Name

4-[3-(2-hydroxyphenyl)-5-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid;4-[5-(2-hydroxyphenyl)-3-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid

InChI

InChI=1S/2C21H15N3O4/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h2*1-12,25-26H,(H,27,28)/i2D,4D,6D,8D;1D,3D,5D,7D

InChI Key

MXVXHZBADMJHEW-YHRYACQGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O)[2H])[2H].[2H]C1=C(C(=C(C(=C1[2H])C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.